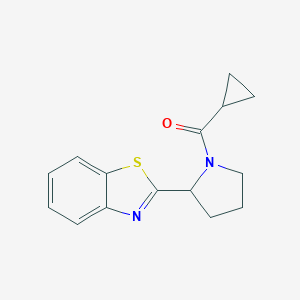
2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a benzothiazole ring and a pyrrolidine ring.
科学的研究の応用
2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole has been studied extensively for its potential applications in scientific research. One of the main areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用機序
The mechanism of action of 2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole is not fully understood, but it is believed to work by inhibiting the aggregation of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective and antioxidant properties, this compound has also been shown to have anti-inflammatory effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole in lab experiments is its potential for use in the development of new treatments for neurodegenerative disorders. However, there are also some limitations to using this compound in lab experiments. For example, it is not yet fully understood how this compound works at the molecular level, and more research is needed to fully understand its mechanism of action.
将来の方向性
There are a number of future directions for research on 2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole. One area of research is in the development of new treatments for neurodegenerative disorders, such as Alzheimer's disease. Another area of research is in the development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations to its use in scientific research.
合成法
The synthesis of 2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole involves the reaction of 2-aminobenzothiazole with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is a white solid that can be purified by recrystallization or column chromatography.
特性
製品名 |
2-(1-Cyclopropanecarbonylpyrrolidin-2-yl)-1,3-benzothiazole |
|---|---|
分子式 |
C15H16N2OS |
分子量 |
272.4 g/mol |
IUPAC名 |
[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C15H16N2OS/c18-15(10-7-8-10)17-9-3-5-12(17)14-16-11-4-1-2-6-13(11)19-14/h1-2,4,6,10,12H,3,5,7-9H2 |
InChIキー |
QTULWXMULBECJR-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CC2)C3=NC4=CC=CC=C4S3 |
正規SMILES |
C1CC(N(C1)C(=O)C2CC2)C3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1,1-dioxothiolan-3-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-5-(4-methoxyphenyl)pyrazole-3-carboxamide](/img/structure/B256130.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B256140.png)
![1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)

![2-({2-[(6-Methyl-4-pyrimidinyl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256148.png)
![N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B256149.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B256150.png)
![4-(3,4-dimethylphenyl)-6,6-dioxo-1-(4-propan-2-yloxyphenyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B256151.png)
![N-[2-(4-morpholinyl)-2-(2-thienyl)ethyl]propanamide](/img/structure/B256152.png)
![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)
![Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B256166.png)

